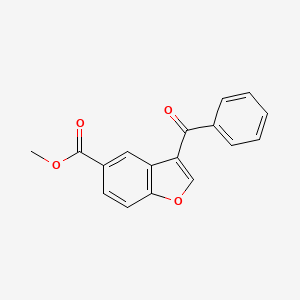
Methyl 3-benzoyl-1-benzofuran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-benzoylbenzofuran-5-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzoylbenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Methyl 3-benzoylbenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
Methyl 3-benzoylbenzofuran-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 3-benzoylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), thereby blocking the RAS/RAF/MEK/ERK signaling pathway. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness: Methyl 3-benzoylbenzofuran-5-carboxylate stands out due to its specific functional groups and structural complexity, which contribute to its unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development .
生物活性
Methyl 3-benzoyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran class, which has gained attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy against different cancer cell lines.
Pro-apoptotic Activity
Research indicates that this compound exhibits significant pro-apoptotic effects. It induces apoptosis through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway. Specifically, studies have shown that exposure to this compound leads to increased activity of caspases 3 and 7, essential markers of apoptosis. For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, indicating strong pro-apoptotic properties .
Cell Cycle Arrest
In addition to apoptosis, this compound has been shown to induce cell cycle arrest in various cancer cell lines. This arrest occurs primarily at the G2/M phase, preventing cells from dividing and proliferating. The underlying mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Anticancer Activity
In Vitro Studies
Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound displays potent cytotoxic effects across multiple types of cancer, including leukemia and solid tumors.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast) | 8.5 | Inhibition of tubulin polymerization |
These findings suggest that this compound not only inhibits cell growth but also promotes programmed cell death in cancer cells .
Comparative Efficacy
When compared to other benzofuran derivatives, this compound shows a unique profile of biological activity. For example, derivatives with additional functional groups or different substitutions on the benzofuran ring often exhibit varied potencies and mechanisms. Studies have demonstrated that compounds with methoxy groups at specific positions on the benzofuran ring can enhance antiproliferative activity significantly .
Case Studies
Case Study: K562 Cell Line
In a controlled experiment involving K562 leukemia cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. After 48 hours of treatment at varying concentrations (1 µM to 10 µM), significant increases in caspase activity were recorded, confirming its efficacy as an anticancer agent .
Case Study: A549 Lung Cancer Cells
A549 cells treated with this compound showed marked signs of cell cycle arrest and increased ROS levels after treatment. Flow cytometry analysis revealed a substantial accumulation of cells in the G2/M phase after exposure to the compound for 24 hours .
特性
CAS番号 |
88673-76-1 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
methyl 3-benzoyl-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)12-7-8-15-13(9-12)14(10-21-15)16(18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
KHLKYBMFIPCTMW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















